7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinazolinone core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of a trifluoromethyl group and a dimethyl substitution adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)aniline with a suitable quinazolinone precursor under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent quality and efficiency. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.
Substitution: The trifluoromethyl and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Scientific Research Applications
7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer or infectious diseases.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The quinazolinone core may interact with specific amino acid residues in the active site of enzymes, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one: This compound is unique due to its specific substitution pattern and the presence of both trifluoromethyl and dimethyl groups.
Quinazolinone derivatives: Other quinazolinone derivatives may have different substituents, leading to variations in their chemical and biological properties.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and lipophilicity, similar to this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. The trifluoromethyl group imparts desirable properties, such as increased lipophilicity and metabolic stability, while the quinazolinone core provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
7,7-dimethyl-2-[3-(trifluoromethyl)anilino]-6,8-dihydroquinazolin-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c1-16(2)7-13-12(14(24)8-16)9-21-15(23-13)22-11-5-3-4-10(6-11)17(18,19)20/h3-6,9H,7-8H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHTVYKJUZBVHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC(=C3)C(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.